molecular formula C18H21N5O3 B3800808 N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B3800808
M. Wt: 355.4 g/mol
InChI Key: LWQYVMANEVLZRC-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring structure is made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific compound would depend on its exact structure. For example, the molecular formula of a related compound, N’-Ethyl-3- (methoxymethyl)-N- {2- [ (4-phenyl-1-piperazinyl)methyl]benzyl}-1-pyrrolidinecarboximidamide hydroiodide (1:1), is CHINO. Its average mass is 577.544 Da and its monoisotopic mass is 577.227722 Da .

Mechanism of Action

The exact mechanism of action would depend on the specific compound and its biological target. For example, a synthesized pyrazole derivative was discussed as causing T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

The field of pyrazole research is very active, with new synthetic techniques and applications being developed. The goal of this research is to create new pyrazole derivatives with improved properties for various applications .

Properties

IUPAC Name

N-ethyl-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-23(11-17-19-16(12-25-3)21-26-17)18(24)15-10-14(20-22(15)2)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQYVMANEVLZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)COC)C(=O)C2=CC(=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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